2-Amino-3,5,6-trifluoropiridina

Descripción general

Descripción

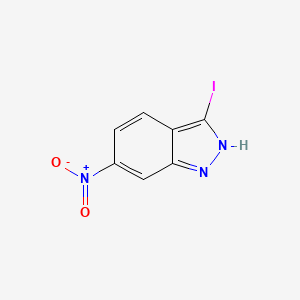

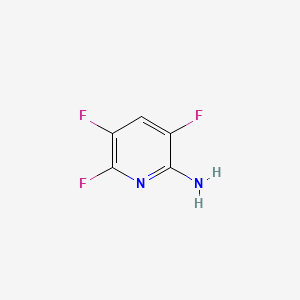

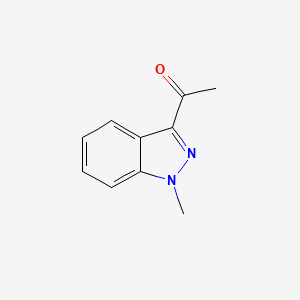

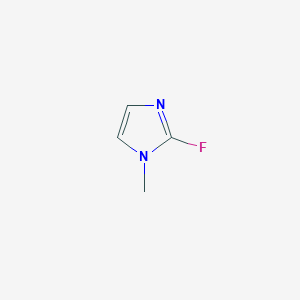

3,5,6-Trifluoropyridin-2-amine is a chemical compound that consists of a pyridine ring with three fluorine atoms and one amine group . It has a molecular weight of 148.09 g/mol . The IUPAC name for this compound is 3,5,6-trifluoro-2-pyridinylamine .

Molecular Structure Analysis

The molecular formula of 3,5,6-Trifluoropyridin-2-amine is C5H3F3N2 . The InChI code for this compound is 1S/C5H3F3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) .

Physical And Chemical Properties Analysis

3,5,6-Trifluoropyridin-2-amine is a solid or semi-solid or lump or liquid . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Aplicaciones Científicas De Investigación

Farmacología

En farmacología, 2-Amino-3,5,6-trifluoropiridina se utiliza como bloque de construcción para la síntesis de varios compuestos farmacéuticos. Su grupo trifluorometilo es particularmente valioso debido a su capacidad para mejorar la biodisponibilidad y la estabilidad metabólica de los agentes terapéuticos .

Ciencia de los Materiales

Este compuesto juega un papel en la ciencia de los materiales, especialmente en el desarrollo de materiales avanzados con propiedades únicas como alta estabilidad térmica y resistencia química. Su incorporación a los polímeros puede conducir potencialmente a la creación de nuevos materiales con rendimiento mejorado .

Síntesis Química

This compound: es un intermedio clave en la síntesis química. Se utiliza para introducir el grupo trifluorometilo en moléculas más complejas, lo cual es una modificación común en el desarrollo de agroquímicos, productos farmacéuticos y materiales orgánicos .

Agricultura

En el sector agrícola, los derivados de trifluorometilpiridinas, que incluyen This compound, se utilizan como motivos estructurales en ingredientes agroquímicos activos. Son cruciales en la protección de los cultivos contra plagas y enfermedades .

Ciencia Ambiental

La ciencia ambiental se beneficia del uso de This compound en el estudio de las vías de degradación de los contaminantes. Ayuda a comprender el destino ambiental de ciertos productos químicos y sus productos de descomposición .

Química Analítica

Los químicos analíticos emplean This compound como estándar o reactivo en varias técnicas analíticas. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en la calibración de instrumentos y la validación de métodos .

Bioquímica

En bioquímica, This compound se utiliza en la síntesis de reactivos bioquímicos. Se puede utilizar para modificar proteínas o ácidos nucleicos, ayudando en el estudio de sistemas y procesos biológicos .

Aplicaciones Industriales

Industrialmente, This compound participa en la síntesis de productos químicos de alto rendimiento. Estos productos químicos encuentran aplicaciones en una variedad de industrias, incluyendo electrónica, automotriz y aeroespacial, donde contribuyen a la fabricación de productos de alto rendimiento .

Safety and Hazards

The safety information available indicates that 3,5,6-Trifluoropyridin-2-amine may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Análisis Bioquímico

Biochemical Properties

3,5,6-Trifluoropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of 3,5,6-Trifluoropyridin-2-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 3,5,6-Trifluoropyridin-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5,6-Trifluoropyridin-2-amine has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 3,5,6-Trifluoropyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has been found to inhibit certain kinases, which play a role in cell signaling pathways . Furthermore, 3,5,6-Trifluoropyridin-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 3,5,6-Trifluoropyridin-2-amine over time in laboratory settings are critical for its application in research. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have been noted, including sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 3,5,6-Trifluoropyridin-2-amine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.

Metabolic Pathways

3,5,6-Trifluoropyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism for therapeutic applications.

Transport and Distribution

The transport and distribution of 3,5,6-Trifluoropyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been found to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The localization and accumulation of this compound can impact its overall activity and function.

Subcellular Localization

The subcellular localization of 3,5,6-Trifluoropyridin-2-amine is crucial for its activity. It has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.

Propiedades

IUPAC Name |

3,5,6-trifluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEJHBNYXQTAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500777 | |

| Record name | 3,5,6-Trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3534-50-7 | |

| Record name | 3,5,6-Trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)

![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)